Olodaterol hydrochloride is a novel therapeutic agent that has garnered significant attention in the management of pulmonary obstructive diseases such as chronic obstructive pulmonary disease (COPD) and asthma. As a long-acting β2-adrenoceptor (β2-AR) agonist, olodaterol offers the promise of improved bronchodilation with a once-daily dosing regimen, which could enhance patient compliance and overall treatment outcomes246.
In the field of allergic asthma, olodaterol has demonstrated efficacy in providing bronchoprotection and enhancing the effects of other bronchodilators like tiotropium. Studies in guinea pig models of allergic asthma have shown that olodaterol, both alone and in combination with tiotropium, can significantly inhibit allergen-induced asthmatic reactions and airway hyper-responsiveness without affecting inflammatory cell infiltration in the airways1.
Olodaterol has been extensively studied in COPD, where it has been found to improve lung function and quality of life in patients. Clinical trials have shown that olodaterol provides statistically significant increases in trough forced expiratory volume in 1 second (FEV1) compared to placebo, with a clear dose-response relationship observed. The drug is well-tolerated, with no dose-dependent safety effects reported4. Moreover, olodaterol has been evaluated in combination with tiotropium, showing enhanced bronchodilation and improved exercise endurance compared to monotherapies or placebo910.
Population pharmacokinetic modeling has been used to describe the plasma and urine pharmacokinetics of olodaterol after intravenous administration and oral inhalation in healthy volunteers. The findings suggest that a significant proportion of the pulmonary bioavailable fraction of olodaterol has an extended pulmonary residence time, which was not anticipated based on its physicochemical properties3. Safety profiles indicate that olodaterol is comparable to placebo in terms of adverse events, including cardiac events, which are of particular concern for β2-agonists6.
Olodaterol hydrochloride is synthesized from commercially available starting materials, including acetophenone derivatives. It falls under the category of beta-adrenergic agonists, specifically designed for respiratory therapy. The compound is marketed under the brand name Striverdi Respimat and is typically delivered via inhalation to ensure targeted action in the lungs .
The synthesis of olodaterol hydrochloride involves a multi-step process that can be summarized as follows:
The temperature during reactions is typically maintained between 0 °C and 120 °C, with specific steps optimized for conditions around 25 °C to 60 °C to maximize yield and purity .
The molecular formula for olodaterol hydrochloride is with a molecular weight of approximately 422.9 g/mol. The structure features a chiral center, with the active form being the R-enantiomer. The compound is characterized by a complex bicyclic structure that includes a benzoxazine moiety, which is critical for its biological activity .
Olodaterol undergoes several key chemical reactions during its synthesis:
These reactions are monitored using techniques such as thin-layer chromatography to ensure completion and purity at each stage.
Olodaterol exerts its therapeutic effects by activating beta-2 adrenergic receptors located on bronchial smooth muscle cells. This activation leads to:
The pharmacodynamic profile indicates a rapid onset of action following inhalation, making it effective in managing acute symptoms associated with COPD.
Olodaterol hydrochloride appears as a white to off-white crystalline powder that is non-hygroscopic. It exhibits slight solubility in water (approximately 1.1 mg/ml) but is more soluble in organic solvents such as ethanol and methanol .
Key chemical properties include:
The stability profile has been validated through rigorous testing during manufacturing processes to ensure consistent quality across batches .
Olodaterol hydrochloride is primarily utilized in:
Research continues into potential applications beyond COPD, exploring its effects on other respiratory conditions due to its bronchodilatory properties .
Olodaterol hydrochloride (C₂₁H₂₇ClN₂O₅) emerged from systematic efforts to develop ultra-long-acting β₂-adrenergic agonists (ultra-LABAs) with improved receptor selectivity and 24-hour bronchodilation. Synthesized by Boehringer Ingelheim and designated initially as BI 1744 CL, its development addressed limitations of earlier long-acting β₂-agonists (LABAs) like salmeterol and formoterol, which required twice-daily dosing [1] [4]. Key milestones include:
Pharmacologically, olodaterol is classified as a highly selective β₂-adrenoceptor agonist with 241-fold greater affinity for β₂-receptors over β₁-receptors and 2,299-fold selectivity over β₃-receptors [1] [9]. This specificity minimizes cardiac side effects (e.g., tachycardia mediated by β₁-receptors), positioning it as a once-daily maintenance therapy for chronic obstructive pulmonary disease (COPD) [2] [8].
Table 1: Pharmacological Classification of Olodaterol
Property | Value/Descriptor | Significance |
---|---|---|
Intrinsic Activity | 88% (vs. isoproterenol) | Near-full agonist efficacy |
EC₅₀ at β₂-Receptors | 0.1 nM | High potency |
β₂/β₁ Selectivity Ratio | 241:1 | Reduced cardiac risk |
Dissociation Half-life | 17.8 hours | Enables once-daily dosing |
Molecular Architecture
Olodaterol hydrochloride features a complex structure centered on a chiral benzoxazine core with critical functional groups:
The hydrochloride salt form (molecular weight: 422.9 g/mol) optimizes stability for aerosol formulation [4] [10].
Table 2: Key Structural Features of Olodaterol Hydrochloride
Structural Component | Role in Pharmacological Activity |
---|---|
Chiral (R)-hydroxyethylamine | Ensures optimal β₂-receptor binding conformation |
Benzoxazinone ring | Enhances metabolic stability |
4-Methoxyaryl group | Promotes lipid bilayer accumulation |
Tert-butylamine moiety | Extends receptor residence time |
Mechanistic Advantages
Olodaterol’s functional superiority stems from two interconnected mechanisms:1. Receptor Kinetics:- Forms a stable tertiary complex with β₂-adrenoceptors, evidenced by a dissociation half-life >17 hours [9].- Accumulates in pulmonary lipid bilayers, creating a depot for prolonged receptor engagement [1] [9].
This dual action enables rapid onset (<5 minutes) and sustained 24-hour bronchodilation, outperforming earlier LABAs in duration and consistency [2] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7